molecular formula C11H16O4 B14689872 Dimethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate CAS No. 35436-50-1

Dimethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate

Cat. No.: B14689872
CAS No.: 35436-50-1
M. Wt: 212.24 g/mol
InChI Key: VMPWODPFFNIDSL-UHFFFAOYSA-N
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Description

Dimethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate is a chemical compound with a unique bicyclic structure. It is known for its stability and reactivity, making it a valuable compound in various chemical reactions and industrial applications. The compound’s structure consists of a bicyclo[2.2.1]heptane ring system with two ester groups attached at the 2 and 3 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate can be synthesized through the Diels-Alder reaction between dimethyl acetylene dicarboxylate and cyclopentadiene . The reaction is typically carried out at low temperatures to ensure high yields and selectivity. The product is then purified through standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound involves large-scale Diels-Alder reactions using continuous flow reactors. This method allows for efficient production with consistent quality. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Dimethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of bicyclo[2.2.1]heptane-2,3-dicarboxylic acid.

    Reduction: Formation of dimethyl bicyclo[2.2.1]heptane-2,3-diol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate involves its ability to undergo various chemical transformations. The compound’s reactivity is primarily due to the strained bicyclic ring system, which makes it susceptible to nucleophilic and electrophilic attacks. The ester groups also play a crucial role in its reactivity, allowing for various functionalization reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate is unique due to its specific ester functional groups and the stability provided by the bicyclic ring system. This combination of features makes it a versatile compound in various chemical reactions and applications.

Properties

CAS No.

35436-50-1

Molecular Formula

C11H16O4

Molecular Weight

212.24 g/mol

IUPAC Name

dimethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate

InChI

InChI=1S/C11H16O4/c1-14-10(12)8-6-3-4-7(5-6)9(8)11(13)15-2/h6-9H,3-5H2,1-2H3

InChI Key

VMPWODPFFNIDSL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C2CCC(C2)C1C(=O)OC

Origin of Product

United States

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